molecular formula C15H28O3Si B1592808 Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy- CAS No. 331283-06-8

Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-

Cat. No.: B1592808
CAS No.: 331283-06-8
M. Wt: 284.47 g/mol
InChI Key: CNMOGEYKYQEDHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy- typically involves the reaction of norbornene derivatives with triethoxysilane under specific conditions. One common method includes the hydrosilylation of norbornene with triethoxysilane in the presence of a platinum catalyst . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy- involves its ability to form strong covalent bonds with various substrates. The triethoxysilane group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. These reactions enable the compound to act as a cross-linking agent, enhancing the mechanical properties and stability of materials .

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-triethoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O3Si/c1-4-16-19(17-5-2,18-6-3)10-9-15-12-13-7-8-14(15)11-13/h7-8,13-15H,4-6,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMOGEYKYQEDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCC1CC2CC1C=C2)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625359
Record name [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331283-06-8
Record name [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-
Reactant of Route 2
Reactant of Route 2
Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-
Reactant of Route 3
Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-
Reactant of Route 4
Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-
Reactant of Route 5
Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.